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molecular formula C7H17NO4Si B8456204 N-[3-(Trimethoxysilyl)propyl]formamide CAS No. 88542-71-6

N-[3-(Trimethoxysilyl)propyl]formamide

Cat. No. B8456204
M. Wt: 207.30 g/mol
InChI Key: FKYZKSCWBQYDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04826915

Procedure details

A mixture of 7 parts (39 mmol.) of 3-aminopropyltrimethoxysilane and 20 parts (330 mmol.) of methyl formate was heated under reflux in a nitrogen atmosphere. The reaction was monitored by gas chromatography and was found to be complete after 3 hours. Volatiles were then removed in vacuum, yielding the desired N-(3-trimethoxysilylpropyl)formamide.
Quantity
39 mmol
Type
reactant
Reaction Step One
Quantity
330 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7].[CH:12](OC)=[O:13]>>[CH3:9][O:8][Si:5]([O:10][CH3:11])([O:6][CH3:7])[CH2:4][CH2:3][CH2:2][NH:1][CH:12]=[O:13]

Inputs

Step One
Name
Quantity
39 mmol
Type
reactant
Smiles
NCCC[Si](OC)(OC)OC
Name
Quantity
330 mmol
Type
reactant
Smiles
C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
Volatiles were then removed in vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CO[Si](CCCNC=O)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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